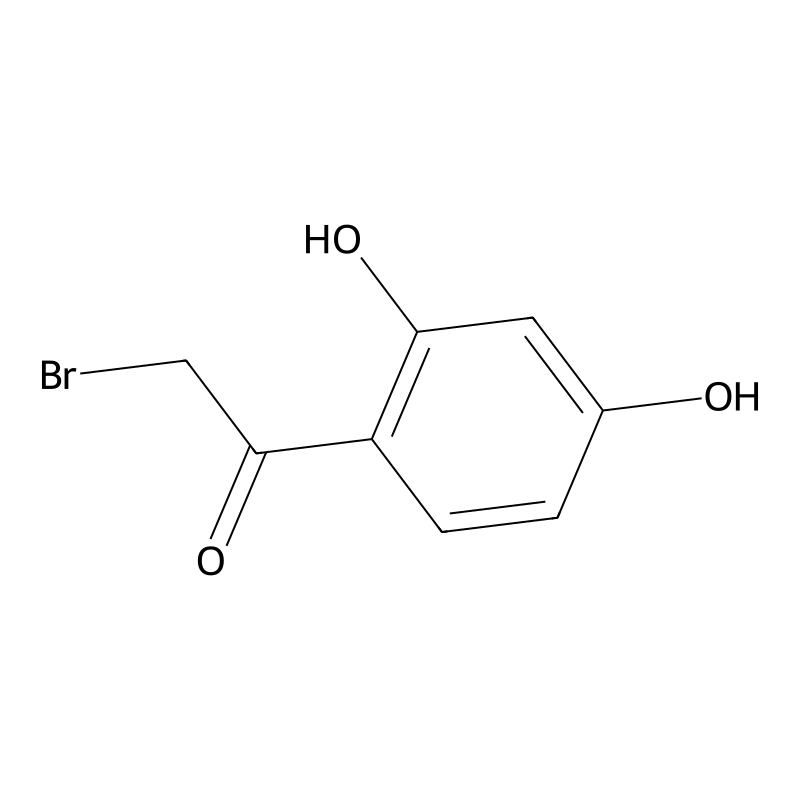2-Bromo-2',4'-dihydroxyacetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Organic synthesis: The presence of a reactive bromine group and hydroxyl groups makes 2-Bromo-2',4'-dihydroxyacetophenone a potential starting material for various organic syntheses. The bromine group can be readily substituted for other functional groups, while the hydroxyl groups can participate in condensation reactions or be protected/deprotected to achieve desired functionalities in target molecules [1].
Sources for further reading on organic synthesis principles:
Medicinal chemistry
The combination of a ketone group and hydroxyl groups can be a pharmacophore (a structural feature required for biological activity) in some drugs. Research efforts might explore if 2-Bromo-2',4'-dihydroxyacetophenone possesses any biological activity or if it can be modified to target specific diseases [2].
Sources for further reading on medicinal chemistry principles:
An Introduction to Medicinal Chemistry by Alex G. Schultz, Abraham I. Goldberg & Patrick Y. Lum:
Material science
The presence of aromatic rings and functional groups suggests 2-Bromo-2',4'-dihydroxyacetophenone might have properties suitable for incorporation into polymers or other materials. Research could explore its potential use as a building block in the design of functional materials [3].
2-Bromo-2',4'-dihydroxyacetophenone is an organic compound with the molecular formula C₈H₇BrO₃ and a CAS number of 2491-39-6. It is characterized by the presence of a bromine atom and two hydroxyl groups attached to an acetophenone structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique functional groups, which may enhance biological activity and reactivity in various chemical processes .
The chemical behavior of 2-Bromo-2',4'-dihydroxyacetophenone can be inferred from its structure, which suggests several possible reactions:
- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it can be replaced by various nucleophiles (Nu), leading to the formation of new compounds. For example:
- Enolization and Condensation: The methyl ketone group can enolize, followed by a condensation reaction with another aldehyde or ketone, forming more complex structures.
- Formation of Esters: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in various applications .
Synthesis methods for 2-Bromo-2',4'-dihydroxyacetophenone typically involve bromination of acetophenone derivatives. Common approaches include:
- Electrophilic Bromination: Acetophenone can be treated with bromine in the presence of a catalyst or under specific conditions to introduce the bromine atom at the desired position.
- Ultrasound-Assisted Synthesis: Recent advancements in synthetic methodologies have introduced ultrasound-assisted techniques that enhance reaction rates and yields while minimizing environmental impact. This method allows for more efficient bromination reactions under milder conditions .
2-Bromo-2',4'-dihydroxyacetophenone serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure makes it suitable for:
- Medicinal Chemistry: As a potential building block for synthesizing biologically active compounds.
- Materials Science: Due to its functional groups, it may be incorporated into polymers or other materials for enhanced properties .
Several compounds share structural similarities with 2-Bromo-2',4'-dihydroxyacetophenone, each exhibiting unique properties:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 2-Bromoacetophenone | Bromine at position 2 | Used as an intermediate in organic synthesis |
| 4-Hydroxyacetophenone | Hydroxyl group at position 4 | Exhibits anti-inflammatory properties |
| 3-Bromo-4-hydroxyacetophenone | Bromine at position 3, hydroxyl at 4 | Potential antibacterial activity |
| 2-Hydroxyacetophenone | Hydroxyl group at position 2 | Known for antioxidant properties |
The uniqueness of 2-Bromo-2',4'-dihydroxyacetophenone lies in its combination of both bromine and hydroxyl substituents on the aromatic ring, which may confer distinct reactivity and biological activity compared to its analogs .
XLogP3
GHS Hazard Statements
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








